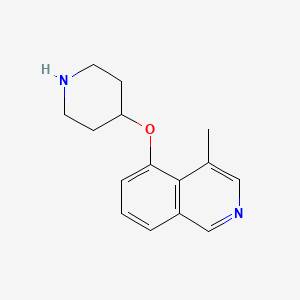![molecular formula C17H12N2 B11870572 3-Phenylimidazo[5,1-a]isoquinoline CAS No. 19382-37-7](/img/structure/B11870572.png)
3-Phenylimidazo[5,1-a]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylimidazo[5,1-a]isoquinoline is a heterocyclic compound that belongs to the class of imidazoisoquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. The structure of this compound consists of an imidazole ring fused to an isoquinoline ring with a phenyl group attached at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylimidazo[5,1-a]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs by the action of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another approach involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Phenylimidazo[5,1-a]isoquinoline undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazoisoquinoline core.
Substitution: Aromatic nucleophilic substitution reactions can be carried out to introduce different substituents on the phenyl or isoquinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like phenyliodine(III) dicyclohexanecarboxylate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve the use of catalysts, solvents, and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields the corresponding sulfone, while substitution reactions can introduce various functional groups onto the phenyl or isoquinoline rings .
Scientific Research Applications
3-Phenylimidazo[5,1-a]isoquinoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Phenylimidazo[5,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of adenosine and benzodiazepine receptors, as well as various kinases such as SK2, PIM, and IkB . These interactions can lead to the modulation of cellular processes such as signal transduction, gene expression, and apoptosis, which are crucial for its biological activities.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]quinoxalines: These compounds share a similar imidazo core but have a quinoxaline ring instead of an isoquinoline ring.
Imidazo[1,5-a]pyridines: These compounds have a pyridine ring fused to the imidazole ring and are known for their luminescent properties.
Imidazo[1,2-a]quinoxalines: Similar to imidazo[1,5-a]quinoxalines but with different substitution patterns and biological activities.
Uniqueness
3-Phenylimidazo[5,1-a]isoquinoline is unique due to its specific structural features and the presence of a phenyl group at the 3-position. This structural arrangement contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .
Properties
CAS No. |
19382-37-7 |
|---|---|
Molecular Formula |
C17H12N2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
3-phenylimidazo[5,1-a]isoquinoline |
InChI |
InChI=1S/C17H12N2/c1-2-7-14(8-3-1)17-18-12-16-15-9-5-4-6-13(15)10-11-19(16)17/h1-12H |
InChI Key |
FOWPYBODTMDQKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3N2C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


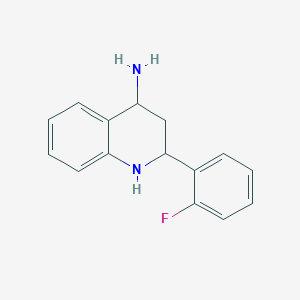




![3-Phenylpyrrolo[2,1-a]isoquinoline](/img/structure/B11870517.png)
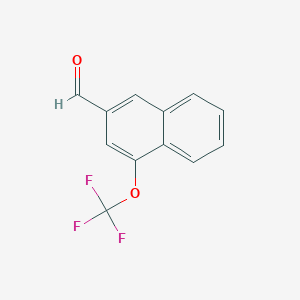
![1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11870535.png)
![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11870536.png)
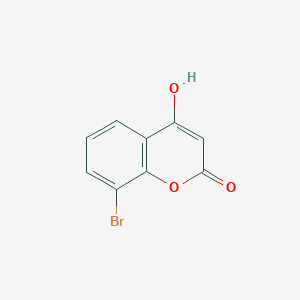
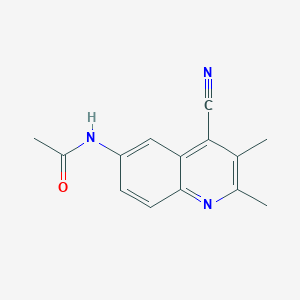
![5,7-Diethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid](/img/structure/B11870568.png)
